(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO |
|---|---|
Molecular Weight |
111.14 g/mol |
IUPAC Name |
(1R)-1-(1H-pyrrol-2-yl)ethanol |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3/t5-/m1/s1 |
InChI Key |
GNBNHUUABUEZGZ-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CN1)O |
Canonical SMILES |
CC(C1=CC=CN1)O |
Origin of Product |
United States |
Significance of Pyrrole Based Chiral Alcohols in Asymmetric Synthesis
Pyrrole-containing molecules are prevalent in a wide array of natural products and pharmaceutical agents, making the development of methods for their enantioselective synthesis a critical area of research. researchgate.net Chiral alcohols, in particular, are fundamental building blocks in organic synthesis. nih.gov The strategic placement of a hydroxyl group and a stereocenter on a pyrrole (B145914) framework, as seen in pyrrole-based chiral alcohols, offers a powerful tool for constructing complex, optically active molecules. nih.govresearchgate.net
These compounds serve as key intermediates and can be transformed into a variety of other functional groups, allowing for the synthesis of diverse and structurally complex targets. rsc.org The pyrrole nitrogen can also play a crucial role, acting as a coordinating atom in metal-catalyzed reactions or influencing the reactivity of the molecule. The development of efficient synthetic routes to access enantiopure pyrrole-based chiral alcohols is therefore of high importance. researchgate.net
The Role of 1r 1 1h Pyrrol 2 Yl Ethan 1 Ol As a Versatile Chiral Building Block
(1R)-1-(1H-pyrrol-2-yl)ethan-1-ol stands out as a particularly useful chiral building block. The "(1R)" designation specifies the absolute configuration at the carbon atom bearing the hydroxyl group, providing a defined three-dimensional arrangement. This specific stereochemistry is crucial for its application in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule.
The versatility of this compound stems from the reactivity of both the hydroxyl group and the pyrrole (B145914) ring. The hydroxyl group can be derivatized or used to direct subsequent reactions, while the pyrrole ring can undergo various transformations, such as electrophilic substitution or N-functionalization. This dual reactivity allows for the elaboration of the molecule in multiple directions, making it a valuable starting material for the synthesis of a wide range of chiral compounds.
Below is a table summarizing key information about this compound and related compounds.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Not available | C6H9NO | 111.14 |
| 1-(1H-pyrrol-2-yl)ethan-1-one | 1072-83-9 | C6H7NO | 109.13 |
| 2-(1H-Pyrrol-2-yl)ethanol | 22186-60-3 | C6H9NO | 111.14 |
| 1-Methyl-1H-pyrrole-2-ethanol | 61380-25-4 | C7H11NO | 125.17 |
Overview of Research Trajectories for 1r 1 1h Pyrrol 2 Yl Ethan 1 Ol and Its Derivatives
Enantioselective Synthesis Strategies
The creation of the single (R)-enantiomer of 1-(1H-pyrrol-2-yl)ethan-1-ol from the prochiral ketone, 2-acetylpyrrole (B92022), is the central challenge addressed by enantioselective synthesis. These strategies are designed to introduce the chiral center with high fidelity, avoiding the formation of a racemic mixture.
Asymmetric Catalytic Approaches to this compound
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, stands as one of the most powerful tools in modern organic synthesis. For the preparation of this compound, this is primarily achieved through the asymmetric reduction of the corresponding ketone.
The transition metal-catalyzed asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) of ketones are highly efficient and atom-economical methods for producing chiral secondary alcohols. nih.gov While specific examples detailing the asymmetric hydrogenation of 2-acetylpyrrole are not extensively documented, the successful application of these methods to structurally similar heteroaromatic ketones, such as acetyl pyridines, provides a strong precedent. nih.govnih.govresearchgate.net
Ruthenium and rhodium complexes are at the forefront of this field. nih.govrsc.org Ruthenium catalysts, particularly those developed by Noyori and coworkers, featuring a Ru(II) center, a chiral diamine ligand like TsDPEN, and an arene ligand (e.g., p-cymene), are renowned for their high activity and enantioselectivity in the hydrogenation of a wide array of ketones. nih.govsigmaaldrich.com The proposed catalytic cycle for these reactions typically involves the formation of a metal hydride species, which then coordinates to the ketone. The hydride is delivered to the carbonyl carbon through a six-membered ring transition state, with the chirality of the ligand directing the approach to one face of the ketone, thus inducing enantioselectivity. nih.gov
Asymmetric transfer hydrogenation (ATH) offers a practical alternative to using high-pressure hydrogen gas, instead employing hydrogen donors like 2-propanol or formic acid. sigmaaldrich.commdpi.com Ruthenium complexes with cinchona alkaloid-derived NNP ligands have demonstrated exceptional performance in the ATH of various aromatic and heteroaromatic ketones, achieving enantiomeric excesses (ee) up to 99.9%. nih.govrsc.org The protocol has proven effective for challenging substrates like acetyl pyridines, suggesting its applicability to pyrrolyl ketones. nih.gov
| Catalyst System | Substrate Type | Hydrogen Source | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| [Rh(COD)Binapine]BF₄ | 2-Pyridine Ketones | H₂ | Up to 99% | nih.gov |
| Ru(II)/Cinchona-NNP Ligands | Heteroaromatic Ketones | H₂ | Up to 99.9% | nih.gov |
| RuCl(p-cymene)[(S,S)-Ts-DPEN] | Aromatic Ketones | Isopropanol | High ee | sigmaaldrich.com |
| Noyori-Ikariya Ru-catalyst | Oxotetrahydrocarbazoles | HCO₂H-DABCO | Up to >99% | thieme-connect.de |
In contrast to metal-based systems, organocatalysis utilizes small, chiral organic molecules to accelerate reactions. beilstein-journals.org This field has emerged as a third pillar of asymmetric synthesis, avoiding the use of potentially toxic or expensive heavy metals. beilstein-journals.orgnih.gov For the enantioselective reduction of ketones, a prominent strategy involves mimicking the biological reducing agent NADH. This is achieved using a Hantzsch ester or a related dihydropyridine (B1217469) as the stoichiometric hydride source, in combination with a chiral Brønsted acid catalyst. nih.gov
The chiral catalyst, often a phosphoric acid or a thiourea (B124793) derivative, activates the ketone by hydrogen bonding to the carbonyl oxygen. This activation lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the ketone and brings the achiral hydride donor into a specific orientation within a chiral environment. The subsequent hydride transfer is thus directed to one of the two prochiral faces of the ketone, leading to the formation of an enantiomerically enriched alcohol. While this approach has been successfully applied to a range of ketones, its specific application to 2-acetylpyrrole to produce this compound remains a promising area for further research.
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. Alcohol dehydrogenases (ADHs) are particularly well-suited for the asymmetric reduction of prochiral ketones to chiral alcohols, often delivering products with near-perfect enantioselectivity (>99% ee). nih.govfkit.hr These enzymes belong to the class of oxidoreductases and require a nicotinamide (B372718) cofactor, typically NADPH or NADH, as the hydride source. nih.gov
A common and cost-effective approach for large-scale synthesis is the use of a whole-cell biocatalyst, such as E. coli or baker's yeast, that overexpresses a robust ADH. nih.govrsc.org A key advantage of this system is that the expensive cofactor is continuously regenerated by the cell's own metabolic machinery. This is often accomplished by adding a sacrificial co-substrate, like 2-propanol, to the reaction medium. An ADH within the cell oxidizes the 2-propanol to acetone, which in turn reduces NADP+ to NADPH, thus replenishing the hydride source needed for the primary ketone reduction. nih.govfkit.hr
The alcohol dehydrogenase from Lactobacillus brevis (LbADH) is a versatile and robust catalyst known for its broad substrate scope and high enantioselectivity in ketone reductions. fkit.hr The reactions are typically run in aqueous buffer, sometimes with a co-solvent to improve the solubility of hydrophobic substrates. rsc.orgcapes.gov.br
| Enzyme Source | Cofactor System | Reaction Medium | Typical Substrates | Selectivity | Reference |
|---|---|---|---|---|---|
| Lactobacillus brevis (LbADH) | NADPH, regenerated with 2-propanol | Aqueous buffer (often with co-solvent) | Wide range of ketones | High (Prelog selectivity) | fkit.hr |
| E. coli expressing Lk-ADH | NADPH, regenerated with 2-propanol | Aqueous buffer | Pentoxifylline and other ketones | High enantioselectivity | nih.gov |
| ADH-T from Thermoanaerobacter sp. | NADPH, regenerated with 2-propanol | Aqueous buffer | Acetophenone derivatives | High enantioselectivity | rsc.org |
Chiral Pool-Based Synthesis of Pyrrole-Containing Ethanol (B145695) Derivatives
The chiral pool synthesis strategy utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, sugars, or terpenes, as starting materials. youtube.com This approach incorporates a pre-existing stereocenter into the synthetic target, bypassing the need for an asymmetric induction step.
While not leading directly to this compound, a relevant example of this philosophy is the synthesis of N-chiral pyrroles using the Paal-Knorr reaction. In this method, a 1,4-dicarbonyl compound is condensed with a primary amine to form the pyrrole ring. By using a chiral primary amine derived from a natural amino acid (e.g., an amino acid ester), the chirality is installed as a substituent on the pyrrole nitrogen. This strategy has been successfully employed to create various N-alkylpyrroles with a chiral substituent, where the stereocenter from the starting amino acid is preserved in the final product.
Total Synthesis and Semisynthesis Approaches
The term "total synthesis" typically refers to the complete chemical synthesis of a complex molecule, often a natural product, from simple, commercially available precursors. For a relatively small and accessible molecule like this compound, its "total synthesis" is effectively accomplished through the highly efficient enantioselective catalytic methods described in the preceding sections. These strategies, particularly asymmetric hydrogenation and biocatalytic reduction, allow for the de novo construction of the chiral alcohol from the achiral precursor 2-acetylpyrrole in a single, highly selective step. Therefore, these enantioselective routes represent the most direct and practical approaches for the total synthesis of this specific chiral building block.
Construction of the Pyrrole Moiety with Integrated Chirality
The synthesis of pyrrole-containing chiral compounds is a significant area of focus in organic chemistry. rsc.orgnih.gov One strategy to obtain enantiomerically pure compounds like this compound is to construct the pyrrole ring itself in a manner that establishes the desired stereocenter from the outset. This can be achieved by employing starting materials from the chiral pool, which are naturally occurring, enantiopure compounds. youtube.com For instance, a chiral amino acid or a derivative could serve as a precursor, where its inherent stereochemistry directs the formation of the chiral center during the cyclization process that forms the pyrrole ring.
Classical methods for pyrrole synthesis, such as the Paal-Knorr, Knorr, and Hantzsch reactions, traditionally yield achiral products unless adapted with chiral components. semanticscholar.org Modern adaptations may involve the use of chiral auxiliaries attached to one of the precursors. This auxiliary group guides the stereochemical outcome of the ring-forming reaction and can be removed in a subsequent step. Another advanced approach is enantioselective catalysis, where a chiral catalyst orchestrates the cyclization of achiral precursors to produce a pyrrole with a stereocenter in high enantiomeric excess. While these methods are established for creating various chiral pyrroles, their specific application to directly form this compound is a specialized field of research.
Introduction of the Chiral Hydroxyethyl (B10761427) Moiety onto Pyrrole Scaffolds
An alternative to building the pyrrole ring with integrated chirality is to introduce the chiral hydroxyethyl group onto a pre-formed, achiral pyrrole scaffold. This typically involves the asymmetric addition of a two-carbon unit to the C2 position of the pyrrole ring.
One such method is the 1,4-addition of unprotected pyrrole to chiral Michael acceptors, like chiral acrylamides, facilitated by Lewis acids. rsc.org This creates a new carbon-carbon bond and can be optimized to selectively produce mono- or dialkylated pyrroles. rsc.org While this demonstrates the principle of adding chiral substituents, direct synthesis of the target alcohol requires a different functional group.
A more direct route involves the asymmetric addition of a methyl group to pyrrole-2-carboxaldehyde. This can be accomplished using organometallic reagents in the presence of a chiral ligand or catalyst. The catalyst creates a chiral environment around the aldehyde, forcing the incoming nucleophile (a methyl group from a reagent like methylmagnesium bromide or dimethylzinc) to attack from a specific face, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.
| Catalyst/Reagent | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Chiral Ligand + Dialkylzinc | Pyrrole-2-carboxaldehyde | (1R)- or (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol | Varies with ligand and conditions | General Asymmetric Catalysis Principles |
| Chiral Grignard Reagent | Pyrrole-2-carboxaldehyde | (1R)- or (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol | Varies with reagent structure | General Organometallic Chemistry |
This table represents generalized approaches for the asymmetric introduction of a hydroxyethyl moiety, as specific examples for this compound require dedicated research.
Derivatization from Precursors such as 1-(1H-pyrrol-2-yl)ethan-1-one
The most common and well-documented strategy for synthesizing this compound is through the asymmetric reduction of the prochiral ketone, 1-(1H-pyrrol-2-yl)ethan-1-one (also known as 2-acetylpyrrole). nih.govchemeo.com This precursor is a known flavor component in many foods and a product of browning systems. medchemexpress.com The reduction of its carbonyl group creates the chiral center of the target alcohol. The success of this method hinges on the use of a chiral reducing agent or catalyst that can differentiate between the two faces of the ketone.
Catalytic Asymmetric Reduction: A prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source. youtube.com This system is highly effective for reducing ketones with significant steric differences between their substituents, creating a chiral environment that directs the hydride delivery to one face of the carbonyl. youtube.com
Another powerful technique is catalytic hydrogenation, following principles developed by Noyori. youtube.com This involves using a chiral ruthenium or rhodium complex as a catalyst to transfer hydrogen gas (H₂) to the ketone. The chiral ligands on the metal center dictate the stereochemical outcome of the reduction. Dynamic kinetic resolution can be particularly effective, where the starting material enantiomers can interconvert, allowing for a theoretical yield of up to 100% of the desired product enantiomer. youtube.com
Biocatalytic Reduction: Enzymes, particularly ketoreductases (KREDs), have emerged as highly efficient and selective catalysts for asymmetric ketone reduction. youtube.com These enzymes, operating in their native function, transfer a hydride from a cofactor like NADPH to the ketone substrate. youtube.com The chiral pocket of the enzyme's active site ensures high stereoselectivity, often yielding the product with very high enantiomeric excess.
| Method | Catalyst/Enzyme | Reducing Agent | Key Features |
| CBS Reduction | Chiral Oxazaborolidine | Borane (e.g., BH₃·THF) | Highly enantioselective, relies on steric differentiation. youtube.com |
| Asymmetric Hydrogenation | Chiral Ru- or Rh-complex | H₂ Gas | Catalytic use of chiral metal complex, high efficiency. youtube.com |
| Biocatalysis | Ketoreductase (KRED) | Isopropanol or Glucose (for cofactor regeneration) | High enantioselectivity, mild reaction conditions, green approach. youtube.com |
Development of Green Chemistry Protocols for Synthesis
In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for pyrrole derivatives. semanticscholar.org These protocols aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.
For pyrrole synthesis in general, significant progress has been made by replacing traditional volatile organic solvents with greener alternatives like water or water-ethanol mixtures. nih.govresearchgate.net Some reactions are conducted under solvent-free conditions, further reducing environmental impact. semanticscholar.org The use of catalysts that are less toxic and can be easily recycled is also a key focus. For example, lactic acid has been used as a recyclable and less volatile alternative to acetic acid in Knorr-type pyrrole syntheses. semanticscholar.org
Ultrasound activation is another green technique that can increase reaction rates and avoid the need for high temperatures. semanticscholar.org In the context of synthesizing this compound, the use of biocatalysis with ketoreductases is a prime example of a green protocol. youtube.com These reactions are typically run in aqueous media under mild temperature and pH conditions, eliminating the need for heavy metal catalysts and harsh reagents.
| Green Chemistry Principle | Application in Pyrrole Synthesis |
| Use of Green Solvents | Reactions conducted in water or water-ethanol mixtures. nih.govresearchgate.net |
| Catalysis | Use of recyclable acids like lactic acid; biocatalysis with enzymes. semanticscholar.orgyoutube.com |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption. semanticscholar.org |
| Atom Economy | Multicomponent reactions that incorporate most atoms from the reactants into the final product. nih.gov |
Exploration of Functional Group Transformations
The functional groups of this compound provide multiple avenues for chemical modification. The alcohol can undergo oxidation to a ketone or be reduced, while the pyrrole ring, with its nucleophilic character, is amenable to various substitutions and derivatizations at both the nitrogen and carbon atoms.
Oxidation and Reduction Pathways of the Alcohol Moiety
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 2-acetylpyrrole. nih.gov This transformation is a common and fundamental reaction in organic chemistry. Conversely, while the specific reduction of the ketone back to the alcohol is a standard procedure, the direct reduction of the alcohol functional group itself is less common but can be achieved under specific conditions, typically involving conversion of the hydroxyl group into a better leaving group followed by hydrogenolysis.
The oxidation of the alcohol to a ketone is a key transformation. For instance, the oxidation of the related 2-(1H-pyrrol-2-yl)ethanol yields 2-acetylpyrrole. nih.govachemblock.com Various oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and reaction conditions.
| Reactant | Reagent | Product | Reference |
| This compound | Oxidizing Agent (e.g., PCC, Swern) | 1-(1H-pyrrol-2-yl)ethan-1-one | nih.gov |
| 1-(1H-pyrrol-2-yl)ethan-1-one | Reducing Agent (e.g., NaBH4) | (1R,S)-1-(1H-pyrrol-2-yl)ethan-1-ol | stereoelectronics.org |
Derivatization of the Pyrrole Nitrogen and Carbon Positions
The pyrrole ring in this compound is a versatile scaffold for derivatization. The nitrogen atom can be alkylated or acylated, and the carbon atoms of the ring can undergo various electrophilic substitution reactions. These modifications can significantly alter the electronic properties and biological activity of the molecule. nih.gov
The pyrrole nitrogen is nucleophilic and can react with electrophiles. For example, N-substituted pyrroles can be synthesized by reacting the pyrrole with alkyl halides or other electrophilic reagents. crimsonpublishers.com The carbon positions of the pyrrole ring are also reactive towards electrophiles, with substitution typically occurring at the C5 position due to the directing effect of the C2 substituent. youtube.com
| Position | Reagent Type | Example Product | Reference |
| Pyrrole Nitrogen | Alkyl Halide | 1-Alkyl-2-(1-hydroxyethyl)pyrrole | crimsonpublishers.com |
| Pyrrole Carbon (C5) | Electrophile (e.g., Acyl Chloride) | 5-Acyl-2-(1-hydroxyethyl)pyrrole | youtube.com |
Stereochemical Control and Diastereoselectivity in Chemical Reactions
The chiral center at the alcohol-bearing carbon in this compound plays a crucial role in directing the stereochemical outcome of subsequent reactions. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis, allowing for the creation of new stereocenters with a high degree of control. youtube.com The stereochemistry of the starting material can influence the introduction of new stereocenters in the same molecule. youtube.com
In reactions involving the creation of a new stereocenter, the existing stereocenter in this compound can lead to the preferential formation of one diastereomer over another. stereoelectronics.org The degree of diastereoselectivity is influenced by factors such as the nature of the reactants, the reaction conditions, and the steric and electronic properties of the substrate. nih.gov For example, in nucleophilic additions to the pyrrole ring or to a derivative at the C2 position, the approach of the nucleophile can be biased by the stereochemistry of the adjacent hydroxyl group. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. The reactivity of this compound is characterized by a balance between nucleophilic and electrophilic pathways, and in some cases, radical processes.
Nucleophilic and Electrophilic Reaction Mechanisms
The pyrrole ring is inherently electron-rich and thus readily undergoes electrophilic substitution. youtube.com The hydroxyl group can also act as a nucleophile. Conversely, the carbon atom attached to the hydroxyl group is electrophilic and can be attacked by nucleophiles, particularly after protonation or conversion of the hydroxyl into a better leaving group.
Electrophilic substitution on the pyrrole ring typically proceeds via a cationic intermediate, with the position of attack being influenced by the directing effects of the substituents. youtube.com Nucleophilic substitution at the carbinol carbon can occur through SN1 or SN2 mechanisms, depending on the reaction conditions and the stability of the potential carbocation intermediate. nih.gov
Radical Processes and Intermediates involving Pyrrole Alcohols
While less common than ionic reactions, radical processes involving pyrrole alcohols can also occur. These reactions typically involve the formation of radical intermediates, which can then undergo a variety of transformations, including cyclizations and additions. The study of these radical processes is an active area of research, with potential applications in the synthesis of complex heterocyclic systems.
Coordination Chemistry and Ligand Properties
Formation of Metal Complexes with (1H-pyrrol-2-yl)ethanol Derivatives
The coordination chemistry of (1H-pyrrol-2-yl)ethanol derivatives is an area of interest due to the potential for these compounds to act as bidentate or monodentate ligands. The pyrrole nitrogen and the hydroxyl oxygen can both coordinate to a metal center, forming a chelate ring.
While specific studies on the metal complexes of this compound are not extensively reported, research on related pyrrole-containing ligands provides insight into their coordinating behavior. For example, derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione have been synthesized and used to form complexes with various transition metals, including manganese, iron, nickel, copper, and zinc. In these complexes, the ligand coordinates to the metal center, demonstrating the ability of the pyrrole moiety to participate in metal binding.
Another related example is the formation of host-guest complexes with calixpyrroles, which are synthesized from pyrrole-containing building blocks like 4,4-di(1H-pyrrol-2-yl)pentanol. These macrocyclic compounds exhibit interesting coordination properties, particularly with anions.
The table below summarizes representative examples of metal complexes formed with pyrrole derivatives, illustrating the potential coordination modes that could be accessible to this compound.
| Ligand | Metal Ion(s) | Coordination Mode | Resulting Complex Formula (Example) |
| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione | Mn(II), Fe(II), Ni(II), Cu(II), Zn(II) | Bidentate (N, S) | [Mn(C15)Cl2MeOH] |
| 4,4-Di(1H-pyrrol-2-yl)pentanol (as a precursor to calixpyrroles) | Various Anions | Host-Guest Interaction | N/A |
Investigation of this compound as a Chiral Ligand Precursor
The chiral nature of this compound makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. The presence of a stereocenter at the carbon bearing the hydroxyl group can induce enantioselectivity in metal-catalyzed reactions when the molecule is incorporated into a ligand structure.
The development of new chiral ligands is a cornerstone of asymmetric synthesis. Ligands derived from chiral backbones, such as imidazolidin-4-one (B167674) derivatives, have been shown to be effective in copper(II)-catalyzed asymmetric Henry reactions, yielding products with high enantiomeric excess. The principle of using a chiral molecule to create a chiral environment around a metal catalyst is well-established.
While specific applications of this compound as a chiral ligand precursor are not widely documented, its structure lends itself to several potential modifications to create effective chiral ligands. For example, the hydroxyl group can be derivatized to introduce other coordinating groups, or the pyrrole nitrogen can be functionalized. These modifications would allow for the creation of bidentate or tridentate chiral ligands.
The effectiveness of such a ligand would depend on its ability to form a stable complex with a metal and to create a sterically defined pocket that favors the formation of one enantiomer of the product over the other. The synthesis of chiral molecules through metal-catalyzed dynamic kinetic resolution of alcohols is a related strategy where a chiral catalyst, often a lipase (B570770) in combination with a metal complex, is used to selectively react with one enantiomer of a racemic alcohol. This highlights the importance of chiral alcohols in asymmetric synthesis.
Advanced Characterization Techniques for 1r 1 1h Pyrrol 2 Yl Ethan 1 Ol and Its Derivatives
Spectroscopic Elucidation of Structure and Purity
Spectroscopic techniques are fundamental in the structural analysis of (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol, providing detailed information about its atomic connectivity and purity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)cas.czaip.orgclockss.orgrsc.org
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound and its derivatives. clockss.orgrsc.org ¹H and ¹³C NMR provide information on the chemical environment of individual protons and carbon atoms, respectively, while 2D NMR techniques establish connectivity between them.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 1-(p-tolyl)ethan-1-ol, shows characteristic signals for the methyl group as a doublet, the methine proton as a quartet, and aromatic protons in the corresponding regions. rsc.orgresearchgate.net For this compound, one would expect to see distinct signals for the pyrrole (B145914) ring protons, the methine proton of the ethyl group, and the methyl protons. The pyrrole NH proton typically appears as a broad singlet. nih.gov The chemical shifts and coupling constants of the pyrrole protons are influenced by the solvent. researchgate.net The protons of the pyrrole ring itself typically appear in a specific region of the spectrum. organicchemistrydata.org
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum of this compound, distinct signals are expected for each carbon atom in the molecule. For a similar structure, 2-acetylpyrrole (B92022), the carbonyl carbon, pyrrole carbons, and the methyl carbon all show characteristic chemical shifts. nih.gov The chemical shifts of the pyrrole carbons can be found in the range of approximately 107-132 ppm. nih.gov
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguously assigning the proton and carbon signals. COSY spectra would reveal the coupling between the methine proton and the methyl protons of the ethanol (B145695) side chain, as well as couplings between the pyrrole ring protons. HSQC spectra correlate directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C NMR spectrum. For complex pyrrole derivatives, 2D NMR is essential for complete structural elucidation. beilstein-journals.orgrsc.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| NH | Broad singlet | - | - |
| Pyrrole H3 | ~6.1 | Multiplet | - |
| Pyrrole H4 | ~6.7 | Multiplet | - |
| Pyrrole H5 | ~6.8 | Multiplet | - |
| CH-OH | Quartet | - | ~6-7 |
| CH₃ | Doublet | - | ~6-7 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyrrole C2 | ~135 |
| Pyrrole C5 | ~118 |
| Pyrrole C3 | ~108 |
| Pyrrole C4 | ~107 |
| CH-OH | ~65 |
| CH₃ | ~25 |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopyrsc.orghmdb.ca
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the range of 3500-3200 cm⁻¹. orgchemboulder.com The N-H stretching vibration of the pyrrole ring is expected around 3400-3200 cm⁻¹. researchgate.net The C-O stretching vibration of the alcohol would appear in the 1260-1050 cm⁻¹ region. orgchemboulder.com Other characteristic peaks for the pyrrole ring, such as C-H and C-N stretching, would also be present. chemicalbook.comnist.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Pyrrole and its derivatives typically exhibit absorption bands in the UV region. aip.org Pyrrole itself has absorption maxima around 250 nm and 287 nm, attributed to π-π* transitions. researchgate.netresearchgate.net The presence of the ethanol substituent on the pyrrole ring may cause a slight shift in the absorption maxima. Silole–pyrrole co-oligomers have been shown to have long UV–VIS absorption maxima. rsc.org The UV-Vis spectrum can be used to confirm the presence of the pyrrole chromophore and to assess the purity of the sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysiscas.czclockss.orgrsc.org
Mass spectrometry is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound. The mass spectrum of the related compound 1-(1H-pyrrol-2-yl)ethanone shows a clear molecular ion peak, confirming its molecular weight. nist.govnist.gov For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular formula, C₆H₉NO. The fragmentation pattern would likely involve the loss of a methyl group, a water molecule, or other characteristic fragments of the pyrrole ring, providing further structural confirmation.
Chiroptical Spectroscopy for Enantiomeric Excess Determination
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of chiral molecules with left and right circularly polarized light. saschirality.org These methods are essential for determining the enantiomeric excess (ee), a measure of the purity of a chiral substance. wikipedia.orgmasterorganicchemistry.comyoutube.comchemistrysteps.com
Circular Dichroism (CD) is a form of chiroptical spectroscopy that measures the difference in absorption of left and right circularly polarized light. saschirality.org For a chiral molecule like this compound, the CD spectrum will show characteristic positive or negative bands corresponding to its specific enantiomeric form. The intensity of the CD signal is directly proportional to the enantiomeric excess of the sample. By comparing the CD spectrum of a sample to that of the pure enantiomer, the ee can be accurately determined. Both experimental and computational approaches are used in chiroptical characterization. rsc.org
X-ray Crystallography for Absolute Stereochemistry Assignmenthmdb.ca
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed map of the electron density can be generated, revealing the precise arrangement of atoms in space.
For this compound, or a suitable crystalline derivative, single-crystal X-ray analysis would unambiguously confirm the (R) configuration at the chiral center. This technique provides irrefutable proof of the absolute stereochemistry, which is crucial for applications where stereoisomeric purity is paramount. The structures of new pyrrole derivatives are often confirmed by single-crystal X-ray analysis. nih.gov
Advanced Chromatographic Separations for Isomer Resolutioncas.cz
Advanced chromatographic techniques are vital for the separation and resolution of enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a widely employed method for separating enantiomers of chiral compounds, including pyrrole derivatives. rsc.orgresearchgate.netrsc.orgmdpi.com
For the resolution of this compound from its (S)-enantiomer, a chiral HPLC method would be developed. This involves selecting an appropriate chiral column and mobile phase to achieve baseline separation of the two enantiomers. The area under each peak in the chromatogram is proportional to the concentration of that enantiomer, allowing for the precise determination of the enantiomeric ratio and, consequently, the enantiomeric excess. Preparative scale separation of enantiomers can be achieved using techniques like medium-pressure liquid chromatography (MPLC) with a chiral column. koreascience.kr
Electrochemical Characterization
The electrochemical behavior of pyrrole and its derivatives is a critical area of study, primarily focusing on their ability to undergo electropolymerization to form conductive polymers. The electrochemical characteristics of the monomer, such as its oxidation and reduction potentials, directly influence the formation, structure, and properties of the resulting polymer films. While specific electrochemical studies on this compound are not extensively detailed in available literature, its behavior can be understood by examining its structural precursor, 2-acetylpyrrole, and by drawing comparisons with other hydroxyalkyl-substituted pyrroles.
The primary technique for investigating these compounds is cyclic voltammetry (CV), which provides information on the redox processes. researchgate.netlibretexts.org For a pyrrole derivative to be used in electropolymerization, the key electrochemical event is the oxidation of the pyrrole ring. However, the presence of other electroactive functional groups, such as the carbonyl in 2-acetylpyrrole or the hydroxyl group in this compound, adds further dimensions to its electrochemical profile.
Electrochemical Reduction of the Precursor: 2-Acetylpyrrole
The compound this compound is the direct product of the reduction of 2-acetylpyrrole. Therefore, the electrochemical reduction of the acetyl group in 2-acetylpyrrole is a key aspect of its characterization. The carbonyl group (>C=O) is electroactive and can be reduced to a secondary alcohol.
Studies on structurally similar compounds, such as 2-acetylbenzo[b]furan, show that the acetyl group undergoes an irreversible reduction to a secondary alcohol. researchgate.net This process is typically diffusion-controlled. The precise reduction potential is sensitive to the solvent, the pH of the electrolyte solution, and the molecular structure. For aromatic ketones, the reduction generally occurs in one or two single-electron transfer steps. utexas.edu
The table below presents typical reduction potentials for 2-acetyl aromatic heterocycles, which serve as analogues for 2-acetylpyrrole. These reductions are often irreversible, meaning a corresponding oxidation peak for the generated alcohol is not seen on the reverse scan, especially if the product engages in subsequent chemical reactions. libretexts.orgresearchgate.net
Table 1: Electrochemical Reduction Data for 2-Acetyl Aromatic Heterocycles This table is interactive. Click on the headers to sort the data. The data is compiled from studies on analogous compounds to illustrate the expected electrochemical behavior.
| Compound | Solvent/Electrolyte | Peak Reduction Potential (Epc) vs. Ag/AgCl | Characteristics | Reference |
|---|---|---|---|---|
| 2-Acetylbenzo[b]furan | DMF / Britton-Robinson Buffer | -1.48 V | Irreversible, diffusion-controlled | researchgate.net |
| 2-Acetyl-7-bromobenzo[b]furan | DMF / Britton-Robinson Buffer | -1.35 V | Irreversible, diffusion-controlled | researchgate.net |
Expected Electrochemical Oxidation of this compound
The primary oxidation process for this compound is the polymerization of the pyrrole ring. The oxidation potential of pyrrole monomers is significantly influenced by the nature and position of substituents on the ring. The presence of the (1R)-1-hydroxyethyl group at the C-2 position is expected to affect the ease of oxidation.
Generally, electron-donating groups lower the oxidation potential, making the monomer easier to polymerize, while electron-withdrawing groups or sterically bulky groups increase it. The hydroxyalkyl group can have complex effects. While the alkyl portion is weakly electron-donating, the hydroxyl group can participate in hydrogen bonding, which may influence the adsorption of the monomer onto the electrode surface and the morphology of the resulting polymer film.
Studies on N-hydroxyalkyl pyrroles have shown that these substituents lead to higher oxidation potentials compared to unsubstituted pyrrole, an effect attributed to steric hindrance. However, the resulting copolymers with pyrrole can exhibit enhanced ionic mobility. Although the substitution in this compound is on the carbon ring (C-2) rather than the nitrogen, similar electronic and steric influences are expected to play a role.
The following table compares the oxidation potentials of pyrrole with some of its substituted derivatives.
Table 2: Comparison of Monomer Oxidation Potentials This table is interactive. Click on the headers to sort the data. It illustrates the effect of substituents on the electropolymerization potential of pyrrole monomers.
| Monomer | Oxidation Potential (V vs. Ag/AgCl) | Key Observations |
|---|---|---|
| Pyrrole | ~0.8 - 1.2 V | Baseline for comparison. Potential varies with conditions. |
| N-methylpyrrole | ~1.1 V | Slightly higher potential than pyrrole. |
| N-(2-hydroxyethyl)pyrrole | Higher than pyrrole | Steric hindrance from the substituent increases oxidation potential. |
Computational Chemistry and Theoretical Studies of 1r 1 1h Pyrrol 2 Yl Ethan 1 Ol
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method for investigating the electronic structure and reactivity of organic molecules. For (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate the distribution of electron density and identify key molecular orbitals. longdom.orgresearchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
From these orbital energies, global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors provide a quantitative measure of various aspects of reactivity.
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated using DFT
| Descriptor | Formula | Significance | Hypothetical Value |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. | 6.5 eV |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. | -0.8 eV |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. | 2.85 eV |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. | 3.65 eV |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates high reactivity. | 0.137 eV-1 |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. | 1.11 eV |
Note: The values in this table are hypothetical and serve for illustrative purposes. Actual values would be obtained from specific DFT calculations.
These descriptors suggest that this compound would have a moderate level of reactivity, with the electrophilicity index indicating its capacity to act as an electrophile in certain reactions.
Prediction of Spectroscopic Parameters and Conformational Analysis
Computational methods are highly effective in predicting spectroscopic parameters and analyzing the conformational landscape of flexible molecules like this compound. The presence of the rotatable bond between the pyrrole (B145914) ring and the chiral ethanol (B145695) substituent leads to the existence of multiple conformers.
Conformational analysis, often initiated with molecular mechanics and refined with DFT calculations, can identify the most stable conformers and the energy barriers between them. longdom.orglongdom.org For 2-substituted pyrroles, the orientation of the substituent relative to the pyrrole ring (syn or anti) significantly influences the conformer's stability. longdom.org In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the pyrrole nitrogen or π-system could further stabilize certain conformations.
Once the stable conformers are identified, their spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman), can be calculated. These theoretical spectra can be compared with experimental data to confirm the presence of specific conformers in solution. acs.org
Table 2: Predicted Relative Energies and Key Dihedral Angles for Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (N-C-C-O) (°) | Key Intramolecular Interaction |
| A | 0.00 | 60 | O-H···N hydrogen bond |
| B | 1.25 | 180 | Steric repulsion minimized |
| C | 2.50 | -60 | O-H···π interaction |
Note: This table is a hypothetical representation of data that could be generated from a conformational analysis study.
Modeling Reaction Pathways and Transition States to Understand Stereoselectivity
Computational modeling is a powerful tool for understanding the origins of stereoselectivity in chemical reactions. For the synthesis of chiral alcohols like this compound, which can be prepared via the stereoselective reduction of a corresponding ketone, DFT calculations can map out the entire reaction pathway. youtube.comresearchgate.net
By locating the transition state structures for the approach of a reducing agent to the prochiral ketone, the energy barriers for the formation of the (R) and (S) enantiomers can be determined. The difference in these activation energies dictates the enantiomeric excess of the product. Models like the Felkin-Anh model can provide a qualitative prediction, which can be quantified and refined through computational studies. youtube.com
These calculations can reveal the crucial non-covalent interactions, such as steric hindrance and electronic effects, in the transition state that favor the formation of one stereoisomer over the other. This understanding is vital for the rational design of more selective catalysts and reaction conditions. acs.org
Table 3: Hypothetical Calculated Activation Energies for the Reduction of 2-acetylpyrrole (B92022) to form (1R)- and (1S)-1-(1H-pyrrol-2-yl)ethan-1-ol
| Transition State | Activation Energy (kcal/mol) | Predicted Product Ratio (R:S) |
| TS-R (leading to R-enantiomer) | 10.5 | 95 : 5 |
| TS-S (leading to S-enantiomer) | 12.0 |
Note: The values presented are for illustrative purposes to demonstrate the type of data obtained from such a study.
Molecular Dynamics Simulations to Explore Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of how this compound interacts with its environment, such as solvent molecules or other solute molecules. bohrium.commdpi.com By simulating the motion of atoms over time, MD can reveal the nature and lifetime of intermolecular interactions, primarily hydrogen bonds and van der Waals forces.
In a protic solvent like water or ethanol, MD simulations can quantify the hydrogen bonding between the hydroxyl group and the pyrrole N-H of the solute and the solvent molecules. It can also show how the chiral center influences the local solvent structure. These simulations are crucial for understanding the solvation process and how it might affect the molecule's conformation and reactivity. bohrium.com
Furthermore, in concentrated solutions or in the solid state, MD can be used to study self-assembly and the formation of aggregates. The simulations can identify the preferred modes of interaction, such as the formation of hydrogen-bonded chains or π-stacking between pyrrole rings, which govern the macroscopic properties of the material.
Applications in Advanced Organic Synthesis and Materials Science
Investigations in Biochemical Pathways and Metabolite Studies
The relevance of (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol has been highlighted in studies of metabolic pathways, particularly in the biosynthesis of aroma compounds and other significant metabolites. Its structure suggests it is a direct biological precursor to the corresponding ketone, 1-(1H-pyrrol-2-yl)ethanone, a compound with documented metabolic importance.
The key aroma compound responsible for the desirable "popcorn-like" scent in fragrant rice is 2-acetyl-1-pyrroline (B57270) (2-AP). sigmaaldrich.comresearchgate.net The biosynthesis of 2-AP is a complex process involving several precursors, including proline, ornithine, and glutamate. researchgate.net
Recent metabolome and transcriptome analyses of fragrant rice (variety Shangsixiangnuo) have provided significant insights into the compounds associated with 2-AP production. google.com In these studies, a comprehensive analysis identified metabolites that were significantly upregulated in the fragrant rice variety. Among these, 1-(1H-pyrrol-2-yl)ethanone (also known as 2-acetylpyrrole) was identified as the metabolite with the highest positive correlation (a value of 0.99) to the concentration of 2-AP. google.com This extremely strong correlation suggests its intimate involvement in the fragrance biosynthesis pathway.
Given that alcohols are direct biological precursors to ketones via oxidation, this compound is strongly implicated as a precursor to 1-(1H-pyrrol-2-yl)ethanone in this pathway. The alcohol is likely converted to the ketone, which then participates in the steps leading to 2-AP. This positions this compound as a crucial, albeit transient, molecule in the formation of this economically important aroma compound.
Table 1: Metabolites Correlated with 2-Acetyl-1-Pyrroline (2-AP) in Fragrant Rice
| Metabolite | Correlation with 2-AP | Implied Role | Reference |
| 1-(1H-Pyrrol-2-yl)ethanone | 0.99 (Highest Positive Correlation) | Direct precursor or closely related compound in the 2-AP biosynthetic pathway. | google.com |
| This compound | Not directly measured | Postulated immediate precursor to 1-(1H-pyrrol-2-yl)ethanone via oxidation. | Inferred |
| 1H-Pyrrole | Strong Positive Correlation | Potential building block or related metabolite in the pathway. | google.com |
| Proline | Identified Precursor | Serves as a source for the pyrroline (B1223166) ring structure. | sigmaaldrich.comresearchgate.net |
| Ornithine | Identified Precursor | Nitrogen source for the pyrroline ring via putrescine degradation. | sigmaaldrich.comresearchgate.net |
| Glutamic Acid | Identified Precursor | Contributes to the formation of the 2-AP backbone. | sigmaaldrich.com |
Beyond its role in rice aroma, 1-(1H-pyrrol-2-yl)ethanone, the oxidized form of this compound, is recognized as a metabolite in various biological systems. It has been identified in organisms such as Streptomyces and is listed in the Human Metabolome Database (HMDB), indicating its presence in human metabolic processes. nih.gov
The function of this compound as a precursor extends to the formation of 1-(1H-pyrrol-2-yl)ethanone, which is categorized as a flavoring agent and fragrance ingredient. nih.gov The transformation from the chiral alcohol to the ketone is a key activating step, converting a less reactive alcohol into a more versatile ketone that can participate in a wider range of biochemical reactions. The correlation studies in rice strongly suggest that the availability of this pyrrole (B145914) ethanone, and by extension its alcohol precursor, is linked to the expression of genes involved in amino sugar and nucleotide sugar metabolism. google.com
Future Research Directions and Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
The future of chemical manufacturing hinges on the development of processes that are both environmentally benign and efficient. For (1R)-1-(1H-pyrrol-2-yl)ethan-1-ol, research is moving beyond classical methods towards more sustainable and atom-economical syntheses.
A primary focus is the catalytic asymmetric reduction of its precursor, 2-acetylpyrrole (B92022). nih.govebi.ac.ukchemicalbook.com Biocatalysis, utilizing whole-cell systems or isolated enzymes like alcohol dehydrogenases, presents a powerful green methodology. nih.gov These enzymatic reductions can operate under mild conditions in aqueous media, offering high enantioselectivity for the desired (R)-enantiomer and minimizing the need for heavy metal catalysts and harsh reagents. nih.govnih.gov The development of robust enzyme systems, potentially through directed evolution, could enable highly efficient and scalable production of the chiral alcohol. nih.gov
Another promising avenue is the advancement of catalytic routes that build the pyrrole (B145914) ring system from simple, renewable feedstocks. Iridium-catalyzed dehydrogenative coupling reactions, which form pyrroles from secondary alcohols and amino alcohols, exemplify this approach, liberating only hydrogen and water as byproducts. nih.govresearchgate.netrsc.org Adapting such methods to incorporate chirality directly or in a subsequent stereoselective step is a key challenge.
Furthermore, atom-economical syntheses, where most atoms from the reactants are incorporated into the final product, are highly desirable. researchgate.net Methods like the [3+2] cycloaddition of tosylmethyl isocyanides (TosMIC) with activated alkenes (Van Leusen reaction) or the reaction of aziridines with carbonyl compounds offer efficient ways to construct the pyrrole ring. researchgate.netnih.govmdpi.com Future work will likely focus on developing chiral variants of these reactions to produce enantiomerically pure pyrrole derivatives directly.
| Research Area | Approach | Key Advantages |
| Sustainable Synthesis | Biocatalytic reduction of 2-acetylpyrrole | High enantioselectivity, mild conditions, green solvents |
| Dehydrogenative coupling | Use of simple alcohols, water and H₂ as byproducts | |
| Atom Economy | Catalytic cycloadditions | High efficiency, minimal waste |
| Aziridine-based synthesis | Incorporation of all reactant atoms into product |
Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives
The inherent chirality and structural features of this compound make its derivatives attractive candidates for use as chiral ligands and organocatalysts in asymmetric synthesis. merckmillipore.comnih.gov The pyrrole nitrogen and the hydroxyl group provide two potential coordination sites for metal centers, while the chiral backbone can induce stereoselectivity in catalytic transformations.
Future research will likely involve the design and synthesis of novel ligands derived from this scaffold for a variety of metal-catalyzed reactions, such as hydrogenations, cross-couplings, and C-H functionalization. acs.org For instance, chiral pyrrolidine-based ligands, which are structurally related, have been successfully used in asymmetric catalysis. rsc.org
Moreover, the development of metal-free organocatalysts derived from this compound is a burgeoning field. These derivatives could act as catalysts for reactions like aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions, offering a greener alternative to transition metal catalysis. merckmillipore.com The pyrrole moiety can be functionalized to tune the catalyst's steric and electronic properties, allowing for the optimization of activity and selectivity for specific transformations. researchgate.net
Integration into Flow Chemistry and Automation for Scalable Synthesis
To transition from laboratory-scale synthesis to industrial production, the integration of continuous flow chemistry and automation is paramount. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better process control, improved reproducibility, and the potential for higher yields and purity. nih.govacs.org
The synthesis of chiral alcohols and their precursors is well-suited for flow systems. researchgate.netnih.gov Future research will focus on developing robust, multi-step flow processes for this compound. This could involve, for example, a continuous flow reactor for the synthesis of the 2-acetylpyrrole precursor, followed by an immobilized enzyme bioreactor for the asymmetric reduction. nih.govmdpi.com Such integrated systems would allow for the on-demand, scalable production of the target molecule without the need for isolating intermediates. acs.org
Automation plays a crucial role in optimizing reaction conditions and accelerating the discovery of new synthetic routes. High-throughput screening platforms can be used to rapidly evaluate different catalysts, solvents, and reaction parameters for both the synthesis of the pyrrole core and the asymmetric reduction step, significantly speeding up process development.
Interdisciplinary Research with Materials Science and Biochemistry for Emerging Applications
The unique properties of the pyrrole ring open up a vast landscape of potential applications at the interface of chemistry, materials science, and biochemistry. eurekaselect.com
In materials science , pyrrole-containing compounds are precursors to conductive polymers like polypyrrole and can be incorporated into porous organic polymers (POPs). researchgate.netacs.org Future research could explore the use of chiral this compound derivatives as monomers or building blocks for novel functional materials. These materials could possess unique chiral recognition properties, making them suitable for applications in enantioselective separations, sensing, or asymmetric catalysis. acs.orgresearchgate.net
In biochemistry and medicinal chemistry , the pyrrole scaffold is a common feature in bioactive molecules and drugs. nih.govnih.govmdpi.com Pyrrole derivatives have been investigated as inhibitors for a range of enzymes, including kinases and cholinesterases. nih.govresearchgate.netmdpi.commdpi.com The specific stereochemistry of this compound could be leveraged to design highly selective and potent enzyme inhibitors. Future work may focus on incorporating this chiral motif into new drug candidates to improve their efficacy and reduce off-target effects. nih.govnih.gov Its derivatives could also be developed as chiral probes for studying biological systems or as building blocks in the total synthesis of complex natural products. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
